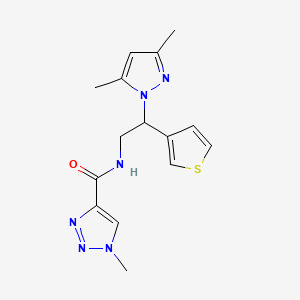

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with 3,5-dimethyl groups, a thiophen-3-yl moiety, and a 1-methyl-1H-1,2,3-triazole-4-carboxamide side chain. Its structural complexity arises from the integration of three distinct heterocyclic systems: pyrazole, thiophene, and triazole.

The synthesis of this compound likely involves multi-step coupling reactions, as seen in structurally analogous derivatives (e.g., tetrazole- and pyrimidinone-containing compounds described in ). Characterization methods such as X-ray crystallography, facilitated by software like SHELXL , are critical for confirming its three-dimensional structure. While specific biological data for this compound are unavailable in the provided evidence, its design aligns with trends in drug discovery that prioritize modular heterocyclic frameworks for optimized binding and pharmacokinetics.

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6OS/c1-10-6-11(2)21(18-10)14(12-4-5-23-9-12)7-16-15(22)13-8-20(3)19-17-13/h4-6,8-9,14H,7H2,1-3H3,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDIWFSBDRFACY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2=CN(N=N2)C)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that combines pyrazole and thiophene moieties. These structural elements are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry.

Biological Activity Overview

The biological activities of compounds containing pyrazole and thiophene groups have been extensively studied. Key activities include:

Anticancer Activity :

Pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies report IC50 values for related compounds indicating promising anticancer potential against HepG2 (liver cancer) and A549 (lung cancer) cells .

Anti-inflammatory Effects :

Compounds with similar structures have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Some studies report IC50 values in the nanomolar range, suggesting strong anti-inflammatory activity.

Antimicrobial Properties :

Pyrazole derivatives exhibit broad-spectrum antimicrobial activity. For example, certain derivatives have shown effectiveness against multidrug-resistant bacteria such as Staphylococcus epidermidis and Acinetobacter baumannii .

The mechanisms underlying the biological activities of this compound may involve:

Inhibition of Enzymatic Activity :

The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.

Induction of Apoptosis :

Similar compounds have been shown to induce programmed cell death in cancer cells through various pathways, including caspase activation.

Reactive Oxygen Species (ROS) Modulation :

Some studies suggest that these compounds may influence oxidative stress levels within cells, contributing to their anticancer effects.

Anticancer Studies

A study evaluated the anticancer potential of pyrazole derivatives similar to this compound. The results indicated that these derivatives exhibited cytotoxicity against various cancer cell lines with IC50 values ranging from 0.5 to 15 µM depending on the specific derivative tested .

Anti-inflammatory Activity

In a research article focused on anti-inflammatory properties, compounds structurally related to this triazole derivative were found to inhibit COX enzymes effectively. The IC50 values for these compounds were reported between 10 nM to 100 nM, showcasing their potential as anti-inflammatory agents .

Antimicrobial Efficacy

Research highlighted that certain pyrazole derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, one derivative showed an MIC of 7.81 µg/mL against Staphylococcus epidermidis, outperforming traditional antibiotics like ciprofloxacin .

Data Tables

| Biological Activity | Cell Line/Pathogen | IC50/MIC Values |

|---|---|---|

| Anticancer | HepG2 (liver cancer) | 0.5 - 10 µM |

| Anticancer | A549 (lung cancer) | 0.5 - 15 µM |

| Anti-inflammatory | COX Inhibition | 10 - 100 nM |

| Antimicrobial | Staphylococcus epidermidis | 7.81 µg/mL |

| Antimicrobial | Acinetobacter baumannii | Equivalent to ciprofloxacin |

Scientific Research Applications

Molecular Formula

- Molecular Weight : 389.5 g/mol

- Chemical Structure :

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds often demonstrate antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of bacteria and fungi, making them potential agents in treating infectious diseases .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been documented extensively. Compounds with similar structures have been evaluated for their ability to reduce inflammation in various models, suggesting that N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide could also exhibit similar properties .

Anticancer Potential

Pyrazoles are recognized for their anticancer activities. Recent studies have highlighted their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. The triazole moiety may enhance these effects by interacting with specific biological targets involved in cancer progression .

Practical Applications

Given its promising biological activities, this compound has potential applications in several fields:

Pharmaceutical Development

The compound is being explored as a lead molecule for developing new drugs targeting infections and inflammatory diseases. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.

Agricultural Chemistry

Due to its antimicrobial properties, there is potential for this compound to be used as a fungicide or bactericide in agricultural applications. Research into its effectiveness against plant pathogens could lead to new formulations for crop protection .

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can be contextualized by comparing it to related heterocyclic derivatives (Table 1).

Table 1: Structural and Molecular Comparison of Selected Heterocyclic Compounds

*Estimated based on structural analysis.

Structural Divergences and Implications

- Pyrazole Substituents: The target compound’s pyrazole ring is substituted with 3,5-dimethyl groups, whereas CAS 2034451-14-2 features a 5-cyclopropyl group . Dimethyl groups offer a balance between hydrophobicity and metabolic stability.

- Heterocyclic Core : The target’s triazole-4-carboxamide side chain differs from the trimethylpyrazole carboxamide in CAS 2034451-14-2. Triazoles exhibit distinct hydrogen-bonding capabilities and electronic profiles compared to pyrazoles, which may influence target selectivity .

- Functional Moieties: Compound 4i incorporates a coumarin-pyrimidinone system, enabling fluorescence properties and π-π stacking interactions absent in the target compound. Such features are advantageous in probe design but may complicate pharmacokinetics.

Research Findings and Trends

- Synthetic Flexibility : Derivatives like 4i and 4j demonstrate the feasibility of integrating diverse heterocycles (e.g., tetrazole, coumarin) into similar scaffolds, though biological activity varies significantly with substituent choice.

- Crystallographic Characterization : The widespread use of SHELX software underscores its reliability in resolving complex heterocyclic structures, including those with thiophene and pyrazole units.

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is synthesized via multi-step reactions involving pyrazole and thiophene precursors. Key steps include:

- Cyclocondensation : Reacting hydrazine derivatives with β-keto esters or diketones to form pyrazole cores .

- Thiophene Functionalization : Utilizing Gewald or Paal–Knorr reactions to introduce thiophene moieties .

- Triazole Coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,2,3-triazole formation .

Yield optimization requires precise control of temperature (40–80°C), solvent polarity (DMF or THF), and catalyst loading (e.g., CuI vs. TBTA ligands). For example, microwave-assisted synthesis reduces reaction time by 50% compared to conventional heating .

Q. What analytical techniques are essential for structural validation?

- NMR Spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., pyrazole C3/C5 methyl groups at δ 2.1–2.3 ppm) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the ethyl linker and confirms triazole-thiophene dihedral angles (typically 15–25°) .

- HRMS : Validates molecular weight (expected [M+H]+: ~358.14 g/mol) with <2 ppm error .

Q. How is initial biological screening typically conducted?

- In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorescence-based readouts (IC50 determination).

- Cellular uptake : Radiolabeled analogs (3H/14C) track membrane permeability in cell lines .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

Regioselectivity in pyrazole substitution (N1 vs. N2) is controlled by:

- Steric directing groups : Bulky substituents at C3/C5 favor N1 alkylation .

- Metal coordination : Pd-mediated cross-coupling selectively targets C4 positions .

Contradictory results in alkylation pathways (e.g., vs. 5) may arise from solvent effects (polar aprotic vs. non-polar), requiring systematic DFT studies to map transition states .

Q. What strategies resolve conflicting bioactivity data across cell lines?

- Metabolic stability profiling : LC-MS/MS quantifies compound degradation in hepatic microsomes (e.g., CYP3A4/2D6 interactions) .

- Off-target screening : Use kinase profiling panels (≥50 targets) to identify polypharmacology effects.

- 3D QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with IC50 variability .

Q. How can computational methods guide structural optimization?

- Molecular docking : AutoDock Vina predicts binding poses to ATP-binding pockets (e.g., kinase targets), with scoring functions validated via free-energy perturbation (FEP) .

- ADMET prediction : SwissADME calculates logP (optimal range: 2.5–3.5) and PSA (<90 Ų) to balance permeability and solubility .

Q. What purification techniques improve scalability for analogs?

- Membrane separation : Nanofiltration (MWCO 500 Da) removes unreacted intermediates (>95% recovery) .

- Crystallization optimization : Use mixed solvents (EtOAc/n-hexane, 3:1) to enhance crystal habit and phase purity .

Methodological Guidelines

8. Designing experiments to probe mechanism of action:

- Photoaffinity labeling : Incorporate azide/alkyne handles for click chemistry-based target identification .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for lead optimization .

9. Addressing solubility limitations in biological assays:

- Co-solvent systems : 10% DMSO/PBS (v/v) maintains compound stability while minimizing aggregation .

- Liposome encapsulation : Increases aqueous solubility 5–10× for in vivo studies .

10. Validating synthetic intermediates with conflicting spectral data:

- 2D NMR (HSQC, HMBC) : Assigns coupled protons/carbons in complex regiochemical outcomes .

- In situ IR monitoring : Tracks carbonyl (1700–1750 cm⁻¹) or triazole (1450–1500 cm⁻¹) formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.